2-(acetylsulfamoyl)benzoic Acid
Overview
Description
N-acetyl-2-carboxy Benzenesulfonamide is a chemical compound known for its role as a non-selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This compound is a structural analog of aspirin and has shown significant anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-2-carboxy Benzenesulfonamide typically involves the acetylation of 2-aminobenzoic acid followed by sulfonation. The reaction conditions often include the use of acetic anhydride for acetylation and sulfuric acid for sulfonation .
Industrial Production Methods: In industrial settings, the production of N-acetyl-2-carboxy Benzenesulfonamide may involve large-scale acetylation and sulfonation processes, with careful control of reaction temperatures and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-2-carboxy Benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-acetyl-2-carboxy Benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its effects on enzyme inhibition and protein interactions.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in conditions like arthritis.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
N-acetyl-2-carboxy Benzenesulfonamide exerts its effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition occurs through the acetylation of the serine residue in the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Aspirin: Both compounds inhibit cyclooxygenase enzymes, but N-acetyl-2-carboxy Benzenesulfonamide has a higher selectivity index for cyclooxygenase-2.
Sulfasalazine: Another sulfonamide with anti-inflammatory properties, but with different therapeutic applications.
Celecoxib: A selective cyclooxygenase-2 inhibitor, used primarily for its anti-inflammatory effects
Uniqueness: N-acetyl-2-carboxy Benzenesulfonamide is unique due to its balanced inhibition of both cyclooxygenase-1 and cyclooxygenase-2, making it a valuable compound for studying the dual inhibition of these enzymes and their roles in inflammation .
Properties
IUPAC Name |
2-(acetylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVANFQVCYCSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901854 | |
Record name | NoName_1029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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